molecular formula C21H17FN4O3S B366343 N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 713127-71-0

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B366343
CAS No.: 713127-71-0
M. Wt: 424.4g/mol
InChI Key: LTUKKANLYJMPPG-UHFFFAOYSA-N
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Description

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a fluorophenylamino substituent at the quinoxaline C3 position and a 4-methoxybenzenesulfonamide group at C2. The fluorine atom and methoxy group in this compound likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while the sulfonamide moiety may enhance binding to biological targets like kinases or carbonic anhydrases .

Properties

IUPAC Name

N-[3-(3-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-16-9-11-17(12-10-16)30(27,28)26-21-20(23-15-6-4-5-14(22)13-15)24-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUKKANLYJMPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-(3-Chloroquinoxalin-2-Yl)-4-Methoxybenzenesulfonamide

2,3-Dichloroquinoxaline undergoes selective substitution at the C3 position with 4-methoxybenzenesulfonamide in the presence of a strong base. Lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 80–120°C for 6–24 hours facilitates this reaction, yielding the intermediate with 75–85% efficiency. The mechanism proceeds via deprotonation of the sulfonamide’s NH group, followed by nucleophilic displacement of the chlorine atom.

Key Reaction Parameters :

  • Base : LiOH > NaOH > KOH (anhydrous LiOH minimizes side reactions).

  • Solvent : Aprotic polar solvents (DMA, DMF) enhance solubility and reaction kinetics.

  • Temperature : Yields plateau above 100°C, but prolonged heating (>18 hours) risks decomposition.

Step 2: Amination with 3-Fluoroaniline

The chloroquinoxaline intermediate reacts with 3-fluoroaniline in n-butanol using 2,6-lutidine as a base. Heating at 110–130°C for 12–36 hours achieves 65–78% conversion. Lutidine scavenges HCl, shifting equilibrium toward product formation.

Critical Considerations :

  • Solvent : Alcohols (n-butanol, n-propanol) improve amine nucleophilicity.

  • Stoichiometry : A 1.2:1 molar ratio of 3-fluoroaniline to intermediate optimizes yield.

Reaction Optimization and Process Analytics

Solvent and Base Screening for Step 1

Comparative studies reveal solvent polarity directly correlates with reaction efficiency:

SolventDielectric ConstantYield (%)Purity (HPLC)
DMA37.88398.5
DMF36.77997.8
DMSO46.76896.2

LiOH in DMA maximizes yield due to superior solvation of the intermediate.

Temperature Profiling for Step 2

Elevated temperatures accelerate amination but risk byproduct formation:

Temperature (°C)Time (h)Yield (%)Impurity Level (%)
11036781.2
12024752.5
13018704.8

A balance of 120°C for 24 hours is recommended for scale-up.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves consistency:

  • Step 1 : Tubular reactor (20 mL volume) with LiOH/DMA at 100°C (residence time: 2 hours).

  • Step 2 : Packed-bed reactor with immobilized lutidine in n-butanol at 120°C (residence time: 1.5 hours).
    This approach achieves 88% overall yield with >99% purity, surpassing batch methods.

Green Chemistry Metrics

  • E-Factor : 12.3 (improved from 18.7 in batch processes via solvent recycling).

  • PMI (Process Mass Intensity) : 6.8 kg/kg product.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), yielding a white crystalline solid. Recrystallization from ethanol/water (9:1) further enhances purity to >99.5%.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15–7.21 (m, 11H, aromatic), 3.89 (s, 3H, OCH3).

  • HRMS (ESI+) : m/z calc. for C21H17FN4O3S [M+H]+: 425.1084; found: 425.1086.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoxaline core or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the quinoxaline ring or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with quinoxaline derivatives, followed by sulfonation with 4-methoxybenzenesulfonyl chloride. This method has been optimized to enhance yield and purity, making it suitable for further biological testing.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
13-Fluoroaniline + QuinoxalineReflux in DMF85
2Sulfonyl chloride + BaseRoom temperature90

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), revealed that this compound has an IC50 in the low micromolar range.

Case Study: Anticancer Screening
A study screened several derivatives of quinoxaline-based compounds, including this compound. Results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism of action.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μg/mL)
AHCT-1165.5
BMCF-76.2
CNormal Fibroblasts>50

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Data

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Substituent (Quinoxaline C3) Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-fluorophenylamino 4-methoxybenzenesulfonamide Not explicitly stated* ~424 (estimated) Balanced lipophilicity, fluorine-enhanced bioavailability
Compound A 4-bromo-2-methylanilino 4-methoxybenzenesulfonamide Not provided ~460 (estimated) High lipophilicity, potential CNS activity
Compound B 4-fluoro-3-methoxyanilino Benzenesulfonamide C21H17FN4O3S 424.4 Enhanced solubility, dual substituent effects
Compound C Sulfanyl (-SH) N,4-dimethylbenzenesulfonamide C15H15N3O2S2 341.4 Reactive sulfanyl group, metabolic stability
Compound D Chloro-methoxyphenyl acetamide Triazoloquinoxaline C20H18ClN5O2S 427.9 Rigid triazolo system, high electronegativity

*The target compound’s molecular formula is inferred as C21H17FN4O3S based on structural similarity to Compound B.

Research Implications

  • Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity favor target binding in the parent compound, whereas bromine in Compound A may improve tissue distribution but reduce specificity .
  • Methoxy Positioning : The 4-methoxy group in the target compound optimizes solubility without steric interference, while Compound B’s 3-methoxy substitution may disrupt planar binding to enzymes .
  • Sulfonamide vs. Sulfanyl : The sulfonamide in the target compound supports hydrogen bonding with biological targets, whereas Compound C’s sulfanyl group introduces redox-sensitive properties .

Methodological Considerations

  • Crystallography : Programs like SHELX are critical for resolving structural details of these compounds, though newer software may offer superior refinement for complex analogs .

Biological Activity

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the compound's biological activity, synthesizing findings from diverse research studies, patents, and reviews.

Overview of Biological Activity

The compound is part of a class of quinoxaline derivatives that have shown promise in inhibiting phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology and other diseases. PI3K is involved in multiple cellular processes, including metabolism, cell cycle progression, and apoptosis. Inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

The biological activity of this compound primarily involves its interaction with protein kinases. The compound has been identified as a small molecule inhibitor of PI3K, which is implicated in various malignancies. By inhibiting this pathway, the compound may exert anti-proliferative effects on cancer cells .

Key Findings from Research Studies

  • Antiviral Activity : Quinoxaline derivatives have been evaluated for their antiviral properties. In particular, studies have shown that certain derivatives exhibit moderate activity against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). For instance, a related quinoxaline compound demonstrated IC50 values indicating significant antiviral activity against CMV .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in various cell lines. Results indicated that while some quinoxaline derivatives showed promising activity against viral infections, they also exhibited varying degrees of cytotoxicity. This necessitates further optimization to enhance selectivity towards viral targets while minimizing toxicity to host cells .

Table 1: Summary of Biological Activities and IC50 Values

CompoundTargetActivityIC50 (nM)Reference
This compoundPI3KInhibitionTBD
Quinoxaline Derivative 1HSVAntiviral20 µg/mL
Quinoxaline Derivative 2CMVAntiviral620 nM
Ganciclovir (control)CMVAntiviral1300 nM

Structure-Activity Relationship (SAR)

Research into the SAR of quinoxaline derivatives has revealed that modifications to the quinoxaline core significantly influence biological activity. Substitutions at specific positions on the quinoxaline ring can enhance potency against targets like PI3K or improve antiviral efficacy. For example, the presence of a methoxy group on the phenyl ring has been associated with increased activity against certain viral strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via coupling reactions between quinoxaline intermediates and sulfonamide precursors. A common strategy involves refluxing anthranilic acid derivatives with isothiocyanato-benzenesulfonamide in alcoholic solvents (e.g., ethanol or methanol) under nitrogen atmosphere. Key parameters include:

  • Catalyst : Potassium carbonate or trichloroisocyanuric acid (TCICA) for activating intermediates .
  • Temperature : Reflux conditions (70–80°C) to enhance reaction rates and product purity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at 3-phenyl, methoxy at benzenesulfonamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N, S content) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What strategies are employed to assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Turbidity assays monitor precipitation .
  • Stability :
  • pH : Incubate at pH 2–9 (simulating gastrointestinal and physiological conditions) with HPLC monitoring .
  • Light/Temperature : Store at –20°C (long-term) or 4°C (short-term) in amber vials to prevent photodegradation .

Q. How are preliminary bioactivity screenings designed to evaluate anti-proliferative or enzyme inhibitory potential?

  • Methodological Answer :

  • Cell-Based Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Target kinases (e.g., EGFR) or carbonic anhydrases via fluorometric or colorimetric assays (e.g., stopped-flow CO₂ hydration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify fluorophenyl, methoxy, or sulfonamide groups (Table 1).

  • Bioactivity Testing : Compare IC₅₀ values across analogs in enzyme/cell assays .

    Substituent Modification Biological Activity Trend Reference
    Fluorine at 3-phenylEnhanced kinase inhibition
    Methoxy → EthoxyReduced solubility
    Sulfonamide → CarboxamideLoss of anti-proliferative

Q. What molecular docking approaches predict binding interactions with target proteins?

  • Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., EGFR PDB: 1M17).
  • Key Interactions : Hydrogen bonds with sulfonamide oxygen, π-π stacking with quinoxaline .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .

Q. What advanced analytical techniques resolve structural ambiguities or polymorphic forms?

  • Methodological Answer :

  • Dynamic NMR : Detects rotamers or conformational flexibility in solution .
  • Powder X-ray Diffraction (PXRD) : Identifies polymorphs by comparing experimental and simulated patterns .
  • DSC/TGA : Monitors thermal stability and phase transitions .

Q. How should researchers address contradictions between in vitro bioactivity and computational predictions?

  • Methodological Answer :

  • Assay Re-evaluation : Confirm compound integrity (HPLC purity >95%) and solubility during testing .
  • Orthogonal Methods : Use surface plasmon resonance (SPR) for binding kinetics or microscale thermophoresis (MST) for affinity measurements .

Q. What in vivo models validate pharmacokinetics and therapeutic efficacy?

  • Methodological Answer :

  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and tumor growth inhibition in xenograft models .
  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations. Key parameters: Cₘₐₓ, t₁/₂, AUC .

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